![molecular formula C12H13BrO B13457160 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[211]hexane is a compound that belongs to the class of bicyclic compounds These compounds are characterized by having two rings that share two or more atoms The specific structure of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[211]hexane includes a bromomethyl group and a phenyl group attached to an oxabicyclohexane framework
Preparation Methods
The synthesis of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions typically involve the use of a mercury lamp and specialized glassware, making the process technically challenging but effective for producing the desired compound .
Chemical Reactions Analysis
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution reactions. The bromomethyl group is particularly reactive and can be substituted with other functional groups using common reagents such as nucleophiles. For example, the bromomethyl group can be replaced with an amine group through a nucleophilic substitution reaction, resulting in the formation of a new compound with different properties . The reaction conditions for these substitutions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Scientific Research Applications
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new bio-active compounds . In biology and medicine, this compound is studied for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets. Additionally, in the industrial sector, it is used in the production of materials with specialized properties .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxabicyclohexane framework provides a rigid structure that can influence the compound’s binding affinity and specificity for its targets . The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity.
Comparison with Similar Compounds
4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane. These compounds share a similar bicyclic structure but differ in the number and arrangement of their rings. Bicyclo[1.1.1]pentane, for example, has a more compact structure with three carbon atoms shared between the rings, while bicyclo[2.2.1]heptane has a larger ring system with seven carbon atoms . The unique features of this compound, such as the presence of the bromomethyl and phenyl groups, make it distinct and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
4-(bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C12H13BrO/c13-8-11-6-12(7-11,14-9-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
WNOBHYJRPZNFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


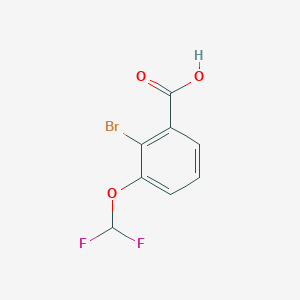
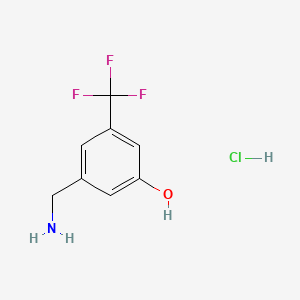
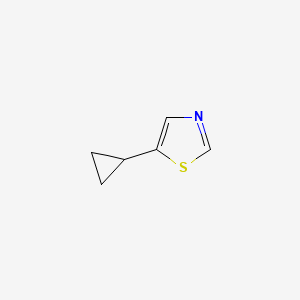
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
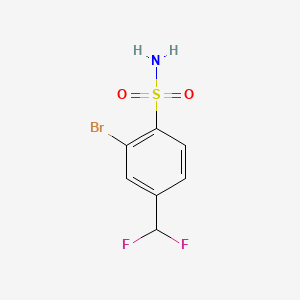
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
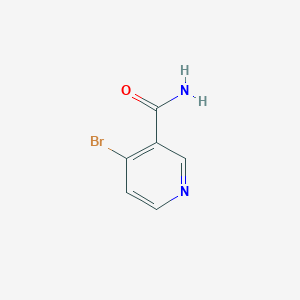
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
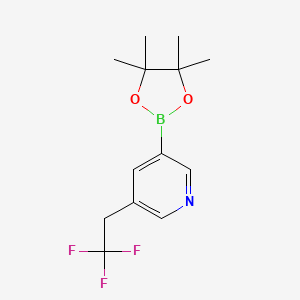
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
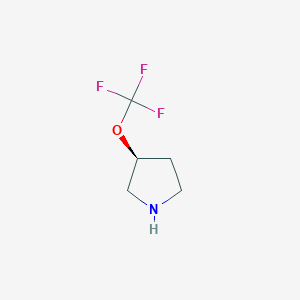
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
